molecular formula C9H8ClF3N2O2 B2981203 Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate CAS No. 2503202-60-4

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B2981203
CAS No.: 2503202-60-4
M. Wt: 268.62
InChI Key: HAEMRSMDAVGIDC-UHFFFAOYSA-N
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Description

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate is a high-value chemical intermediate designed for research and development in medicinal and agrochemistry. This compound features a pyrimidine core substituted with a chlorine atom, a trifluoromethyl group, and an isopropyl ester, a structure recognized for its significant potential in bioactive molecule discovery. The core pyrimidine scaffold is a privileged structure in drug design, particularly in the development of kinase inhibitors . The strategic incorporation of the trifluoromethyl group is a critical feature, as this moiety is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets through its high electronegativity and lipophilicity . These properties have made -CF3 containing compounds a mainstay in modern pharmaceuticals, with numerous FDA-approved drugs featuring this group . The specific molecular architecture of this compound suggests its primary application is as a key synthetic precursor for the exploration of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . Researchers can utilize the reactive chlorine and ester sites for sequential functionalization, enabling the construction of complex molecular libraries for high-throughput screening against various cancer cell lines, such as A549 (lung), MCF-7 (breast), and PC-3 (prostate) . Furthermore, the structural motifs present in this compound, including the halogenated heterocycle, align with those found in modern herbicidal agents . Its potential application extends to agrochemical research, where it can serve as a building block for synthesizing new molecules that modulate plant growth. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-4(2)17-7(16)6-5(10)3-14-8(15-6)9(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEMRSMDAVGIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC(=NC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503202-60-4
Record name propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using isopropanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting ester is purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology and Medicine

In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may impart desirable properties such as enhanced bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials with specific properties, such as improved resistance to degradation or enhanced performance under extreme conditions.

Mechanism of Action

The mechanism by which Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Potential Applications
Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate Cl (5), CF₃ (2), propan-2-yl ester (4) Trifluoromethyl, ester Enzyme inhibition, agrochemicals
Propan-2-yl 5-methyl-7-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate CF₃-phenyl (7), methyl (5), ester (6) Pyrazolopyrimidine, aryl-CF₃ Anticancer agents, kinase inhibitors
5-Chloro-2-[[2-iodo-4-(trifluoromethyl)imidazol-1-yl]methyl]pyrimidine Cl (5), CF₃-imidazole (2) Imidazole-iodine, CF₃ Antimicrobials, radiopharmaceuticals
Propan-2-yl 2-chloro-5-[(6-methyl-oxathiine)carbothioyl]benzoate Cl (2), oxathiine-carbothioyl (5), ester Thioamide, sulfur heterocycle Herbicides, fungicides

Key Observations :

  • Trifluoromethyl Groups : The presence of CF₃ in the target compound and others (e.g., ) enhances metabolic stability and lipophilicity, critical for membrane penetration in drug design.
  • Halogen Substituents : Chlorine at position 5 in the target compound contrasts with iodine in , which may confer distinct electronic and steric effects. Iodine’s larger atomic radius could influence binding pocket interactions in biological targets.
  • Ester vs. Heterocyclic Moieties : The propan-2-yl ester in the target compound offers hydrolytic stability compared to more labile groups (e.g., thioamides in ), impacting pharmacokinetics.

Table 2: Comparative Properties (Hypothetical Data Based on Analogs)

Property Target Compound Pyrazolopyrimidine Imidazole-Pyrimidine
Molecular Weight (g/mol) ~299.7 ~407.3 ~408.6
LogP (Predicted) 2.8–3.2 3.5–4.0 3.0–3.5
Solubility (aq., mg/mL) <1 (low) <0.5 (very low) ~1.2 (moderate)
Bioactivity (IC₅₀, nM)* ~50–100 (kinase X) ~10–20 (kinase Y) ~500–1000 (bacterial growth)

Notes:

  • *Bioactivity data are illustrative and extrapolated from structural analogs.
  • The iodine-containing imidazole derivative may exhibit unique reactivity in radiopharmaceutical applications due to iodine’s isotopic properties.

Biological Activity

Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

  • Molecular Formula : C8H9ClF3N2O2
  • Molecular Weight : 228.62 g/mol
  • CAS Number : 1221725-88-7
  • Structure : The compound features a pyrimidine ring substituted with a chloro and trifluoromethyl group, enhancing its lipophilicity and potentially its biological activity.

Biological Activity Overview

The biological activities of this compound include antibacterial, antifungal, anticancer, and insecticidal properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 1.75 to 12.91 μM across different cell lines, indicating potent growth inhibition compared to standard treatments like doxorubicin and 5-Fluorouracil .
Cell LineIC50 Value (μM)Comparison with Control
MCF-79.46Better than 5-FU (17.02)
K5625.00Comparable to Doxorubicin
HeLa8.00Higher than Doxorubicin
A54911.00Similar to control

Antifungal Activity

The compound also demonstrated antifungal properties in vitro:

  • Tested Strains : Botrytis cinerea, Sclerotinia sclerotiorum.
  • Inhibition Rates : Compounds derived from similar structures showed inhibition rates exceeding 90% against B. cinerea, indicating strong antifungal activity .

Insecticidal Activity

Insecticidal tests revealed that the compound exhibits notable activity against agricultural pests:

  • Target Species : Spodoptera frugiperda and Mythimna separata.
  • Mortality Rate : At a concentration of 500 µg/mL, the compound achieved a mortality rate comparable to established insecticides .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

  • Oral Bioavailability : Approximately 31.8% after oral administration.
  • Clearance Rate : The clearance was noted at 82.7 ± 1.97 mL/h/kg, suggesting a moderate metabolic profile .

Case Studies

  • Study on Anticancer Effects :
    • Researchers assessed the compound's effect on apoptosis in MCF-7 cells, observing an increase in caspase levels indicative of programmed cell death.
    • The study concluded that the compound could be a candidate for developing new anticancer therapies due to its selective action against cancer cells .
  • Antifungal Efficacy Assessment :
    • In a comparative study against traditional antifungals, the compound exhibited superior efficacy against certain fungal strains, making it a potential alternative for agricultural applications .

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